1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione
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Overview
Description
1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione is an organic compound with the molecular formula C18H18O2 It is a diketone, meaning it contains two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione typically involves the reaction of 2,6-dimethylbenzaldehyde with an appropriate reagent to form the diketone. One common method involves the use of a base-catalyzed aldol condensation followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization or distillation ensures high-quality product output.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,6-dimethylphenyl)ethane: Lacks the diketone functionality but shares a similar aromatic structure.
1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione: Similar structure with different methyl group positions.
1,2-Bis(3,4-dimethylphenyl)ethane-1,2-dione: Another isomer with methyl groups in different positions.
Uniqueness
1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione is unique due to its specific arrangement of methyl groups and diketone functionality, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis, research, and industry.
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1,2-bis(2,6-dimethylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O2/c1-11-7-5-8-12(2)15(11)17(19)18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI Key |
ZWDSNUZJJMNTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(=O)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
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